molecular formula C23H28N4O B2716744 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 1103302-68-6

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2716744
CAS No.: 1103302-68-6
M. Wt: 376.504
InChI Key: ASEHVVLKXTZFBY-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide (CAS 1103302-68-6) is a synthetic organic compound with a molecular formula of C23H28N4O and a molecular weight of 376.495 g/mol . This complex molecule features a distinctive structure that incorporates a tryptamine-derived moiety, characterized by an indole ring system, linked to a 1-benzylpiperidine group through a propanamide spacer containing a central amino group. This specific structural architecture is of significant interest in medicinal chemistry, particularly in the investigation of ligands for central nervous system targets. Compounds with the 1-benzylpiperidine motif have been extensively studied for their high affinity and activity against sigma receptors (σRs), which are prominent biological targets for developing potential therapeutic agents for neurological disorders and neuropathic pain . Research into structurally related compounds has demonstrated that the 1-benzylpiperidine unit is a critical pharmacophore for binding to the sigma-1 receptor (σ1R), with the linker length between the piperidine and other aromatic systems playing a crucial role in modulating receptor affinity and selectivity . The antagonism of σ1R has been shown to produce a robust antiallodynic effect in models of capsaicin-induced mechanical allodynia, a behavioral model of central sensitization, and can fully reverse mechanical allodynia in neuropathic animals . As such, this compound serves as a valuable chemical template for neuroscience and pharmacology research, enabling the exploration of new small-molecule therapies for conditions like neuropathic pain. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. REFERENCES For more information on the properties and research applications of this compound, please refer to the following sources: , , .

Properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHVVLKXTZFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through the reduction of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The indole and piperidine moieties are coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the reaction.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that combines a benzylpiperidine moiety with an indole derivative. Its structure suggests significant potential in medicinal chemistry, particularly for the development of pharmacologically active compounds. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of butyrylcholinesterase. This enzyme is crucial in the hydrolysis of acetylcholine, making its inhibition relevant for neurodegenerative diseases like Alzheimer's disease. Studies have shown that structural modifications can enhance its potency and selectivity towards cholinesterase enzymes, indicating its therapeutic potential in treating cognitive disorders .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(1H-indol-3-yl)propanamideSimilar piperidine and indole structureCholinesterase inhibition
N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamideMethoxy substitution on indolePotential neuroprotective effects
N-(1-benzylpyrrolidine)-N-(1-phenylpyrazol-3-yl)propanamideDifferent nitrogen-containing ringAntidepressant properties

Therapeutic Potential

The unique combination of piperidine and indole moieties in this compound suggests various therapeutic applications:

  • Neurodegenerative Diseases : As mentioned, its role as a cholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease.
  • Antidepressant Effects : Variants of this compound may exhibit antidepressant properties, potentially expanding its application in psychiatric disorders.

Case Studies

Several studies highlight the efficacy of related compounds in various therapeutic contexts:

  • Cholinesterase Inhibition : A study demonstrated that modifications to the structure of similar compounds significantly enhanced their inhibitory effects on cholinesterase enzymes, suggesting a pathway for developing effective Alzheimer's treatments .
  • Neuroprotective Effects : Another investigation into derivatives with methoxy substitutions showed promising results in neuroprotective assays, indicating potential applications in preventing neurodegeneration .

Mechanism of Action

The mechanism of action of 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Molecular Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : 2-Amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide Benzylpiperidinyl group C₂₄H₂₉N₅O 427.52
API/SN0209 : (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide 5-Chloroindole substitution, (5-chloroindol-3-yl)methyl-piperidine C₂₅H₂₇ClN₆O 482.98
(R)-19c : (R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide Phenylcyclohexylmethyl group C₂₅H₂₈N₄O 400.52
3n : (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide Pyridin-4-yl group, 3-phenylpropanoyl side chain C₂₄H₂₃N₅O₂ 427.48
Intermediate 21 : (S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide Branched aliphatic chain (4-methylpentanamide) C₂₃H₂₇N₄O₂ 391.21

Key Observations:

Aliphatic chains (e.g., Intermediate 21) reduce aromaticity, possibly altering solubility and metabolic stability .

Microwave-assisted synthesis (e.g., ) improves efficiency for fluorobenzyl derivatives .

Key Observations:

  • Target Selectivity : The benzylpiperidinyl group in the target compound may favor interactions with GPCRs or kinases, similar to FPR2 agonists ().
  • Electron-Withdrawing Groups : Nitro- or fluoro-substituents (e.g., 3p, ) enhance receptor binding via electronic effects .

Physicochemical and Analytical Data

  • Mass Spectrometry :

    • The target compound’s molecular weight (427.52 g/mol) aligns with analogs like 3n (427.48 g/mol) but differs significantly from API/SN0209 (482.98 g/mol) due to chloroindole substitution .
    • ESI/MS fragmentation patterns (e.g., m/z 242 for R-19c) aid structural confirmation .
  • NMR Spectroscopy :

    • ¹H NMR signals for indole protons (δ 6.5–8.5 ppm) are consistent across analogs (e.g., ) .
    • Benzylpiperidinyl protons in the target compound would resonate near δ 3.0–4.5 ppm, similar to cyclohexylmethyl derivatives .

Biological Activity

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide, also known as a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4OC_{23}H_{28}N_{4}O, with a molecular weight of approximately 376.49 g/mol. The structure includes an indole moiety, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its influence on monoamine oxidase (MAO) enzymes. MAO inhibitors are known to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their breakdown.

Inhibition of Monoamine Oxidase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on MAO-B, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease. For instance, studies have shown that certain benzylpiperidine derivatives can selectively inhibit MAO-B, leading to increased dopamine levels in the brain .

Antidepressant Effects

In preclinical studies, compounds with similar structures have demonstrated antidepressant-like effects in animal models. These effects are likely mediated through the modulation of serotonergic and dopaminergic pathways. For example, a related compound showed a significant reduction in depressive-like behavior in mice subjected to chronic stress .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegeneration. In vitro studies indicated that this compound could protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of survival signaling pathways .

Data Summary

Biological Activity Mechanism Study Reference
MAO-B InhibitionPrevents breakdown of neurotransmitters
Antidepressant-like EffectsModulation of serotonergic pathways
NeuroprotectionActivation of survival signaling pathways

Q & A

Q. What implications does the benzylpiperidine group have on blood-brain barrier permeability, and how is this validated experimentally?

  • Methodological Answer : The benzylpiperidine motif, similar to fentanyl’s pharmacophore, may enhance BBB penetration via passive diffusion. Validate using in situ brain perfusion models in rodents or MDCK cell monolayer assays .

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